Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate

Description

Systematic Nomenclature and IUPAC Classification

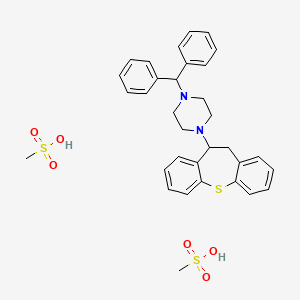

The compound’s IUPAC name, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)piperazine dimethanesulfonate , reflects its core structural features. The parent heterocycle, dibenzo(b,f)thiepin, consists of two benzene rings fused to a seven-membered thiepin ring containing one sulfur atom. The numbering system assigns position 10 to the carbon atom bridging the thiepin ring and the piperazine substituent. The piperazine moiety is further modified at the 4-position with a diphenylmethyl group, while two methanesulfonate ($$ \text{CH}3\text{SO}3^- $$) counterions balance the charge.

The systematic name adheres to IUPAC rules by prioritizing the thiepin backbone as the parent structure, followed by substituents in descending order of complexity. The diphenylmethyl group is named as a prefix to piperazine, and the sulfonate salts are denoted as separate components. This nomenclature distinguishes it from related derivatives, such as 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine (CAS 1526-83-6), which lacks the diphenylmethyl and sulfonate groups.

Historical Development of Piperazine-Based Sulfonate Derivatives

Piperazine sulfonates emerged in the late 20th century as researchers sought to enhance the solubility and bioavailability of piperazine-containing pharmacophores. Early derivatives, such as 1-(3,3,3-triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate (CID 118999), demonstrated the utility of sulfonate salts in stabilizing cationic piperazine structures. The introduction of methanesulfonic acid as a counterion became a common strategy to improve crystallinity and thermal stability.

Properties

CAS No. |

121943-09-7 |

|---|---|

Molecular Formula |

C33H38N2O6S3 |

Molecular Weight |

654.9 g/mol |

IUPAC Name |

1-benzhydryl-4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine;methanesulfonic acid |

InChI |

InChI=1S/C31H30N2S.2CH4O3S/c1-3-11-24(12-4-1)31(25-13-5-2-6-14-25)33-21-19-32(20-22-33)28-23-26-15-7-9-17-29(26)34-30-18-10-8-16-27(28)30;2*1-5(2,3)4/h1-18,28,31H,19-23H2;2*1H3,(H,2,3,4) |

InChI Key |

DPCBQWSWEZMVAF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Dibenzothiepin Moiety: This can be achieved through a series of cyclization reactions involving appropriate aromatic precursors.

Introduction of the Piperazine Ring: This step often involves the reaction of the dibenzothiepin intermediate with piperazine under controlled conditions.

Attachment of the Diphenylmethyl Group: This is usually done through a nucleophilic substitution reaction, where the diphenylmethyl group is introduced to the piperazine ring.

Formation of the Dimethanesulfonate Salt: The final step involves the reaction of the compound with methanesulfonic acid to form the dimethanesulfonate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structure and Composition

- Chemical Formula : CHNOS

- Molecular Weight : Approximately 430.53 g/mol

Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to piperazine, including thiazolidinones, have shown potent inhibitory effects on VEGFR2 tyrosine kinase, a critical target in cancer therapy.

Case Study: VEGFR2 Inhibition

- Study Overview : Piperazine-based thiazolidinones were synthesized and screened for their anticancer activity against HepG-2 cells.

- Results : Compounds demonstrated IC values ranging from 0.03 to 0.06 μM against HepG-2 cells, indicating strong anticancer potential. Moreover, these compounds were found to induce caspase-dependent apoptosis, suggesting a mechanism through which they exert their effects .

Neuropharmacological Effects

Piperazine compounds have been investigated for their neuropharmacological properties. Their ability to modulate neurotransmitter systems makes them potential candidates for treating neurological disorders.

Case Study: Neurotransmitter Modulation

- Research Findings : Piperazine derivatives have been shown to influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions. This modulation can be beneficial in developing treatments for depression and anxiety disorders.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of piperazine derivatives against various pathogens.

Case Study: Antimicrobial Screening

- Study Findings : Piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate involves its interaction with specific molecular targets. These may include:

Receptors: Binding to specific receptors in biological systems, leading to modulation of their activity.

Enzymes: Inhibition or activation of enzymes, affecting various biochemical pathways.

Ion Channels: Modulation of ion channel activity, influencing cellular signaling and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Modifications

Thiepin Ring Substitutions

Piperazine Substitutions

Pharmacological and Physicochemical Comparisons

Receptor Affinity and Selectivity

- Target Compound: Predicted to exhibit subnanomolar affinity for α1-adrenoceptors (similar to octoclothepin analogues) but with modified selectivity due to diphenylmethyl group .

- 4-Methylpiperazine Analog (CAS 1526-83-6): Demonstrated serotonin (5-HT2C) and histamine (H1) receptor interactions, but lower α1-adrenoceptor selectivity .

- Chloro-Substituted Analog (CAS 61014-94-6) : Halogenation may enhance metabolic stability but reduce blood-brain barrier penetration .

Solubility and Bioavailability

- Dimethanesulfonate Salts: The target compound and analogues (e.g., CAS 121943-15-5) show improved aqueous solubility compared to non-sulfonated derivatives .

- Diphenylmethyl vs.

Biological Activity

Piperazine derivatives have garnered significant interest in pharmacological research due to their diverse biological activities. The compound Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate is a notable example, exhibiting a range of effects that are critical for understanding its therapeutic potential and safety profile.

Chemical Structure and Properties

This piperazine derivative is characterized by its complex structure, which includes a dibenzothiepin moiety and a diphenylmethyl group. The presence of these functional groups is believed to influence its interaction with various biological targets.

Biological Activity Overview

- Neurotransmitter Modulation :

-

Anticancer Activity :

- Recent studies have demonstrated that certain piperazine-based compounds exhibit potent anticancer properties. For instance, derivatives similar to the compound have shown IC50 values as low as 0.03-0.06 μM against HepG-2 liver cancer cells, indicating strong efficacy while maintaining safety on normal human fibroblasts .

-

Cardiotoxicity and Hepatotoxicity :

- Research indicates that piperazine derivatives can induce cytotoxic effects in various tissues. For example, mixtures containing benzylpiperazine (BZP) and TFMPP have been found to be more hepatotoxic than traditional stimulants like MDMA. Concentration-dependent cardiotoxic effects have also been noted, linked to increased norepinephrine levels .

- Hallucinogenic Properties :

Table 1: Summary of Biological Activities

Detailed Research Findings

Research has highlighted the dual nature of piperazine derivatives like the one in focus. While they present promising therapeutic avenues—particularly in oncology—they also pose risks associated with their neuropharmacological profiles. For instance:

- Toxicological Studies : A multidirectional assessment has revealed that piperazine compounds can lead to significant adverse effects such as tachycardia and hypertension due to their stimulant properties .

- Mechanisms of Action : Binding studies indicate that these compounds interact with various serotonin receptor subtypes, which may underlie both their therapeutic benefits and risks .

Q & A

Q. What are the key synthetic routes and challenges for preparing this piperazine derivative?

Methodological Answer: The synthesis typically involves reductive amination and nucleophilic substitution. For example, a 10,11-dihydrodibenzo[b,f]thiepin intermediate is reacted with a piperazine derivative (e.g., 1-Boc-piperazine) under reflux with Ti(i-OPr)₄ as a catalyst. Post-reduction using NaBH₄ in glacial acetic acid is critical for stabilizing the intermediate . Key challenges include:

- Intermediate Purification: Adjusting pH to 6–7 during extraction minimizes side reactions.

- Chromatography Optimization: DCM/MeOH gradients (95:5 to 9:1) resolve polar byproducts .

- Yield Variability: Excess reagents (e.g., 4.9 eq. of 1-Boc-piperazine) improve conversion but require rigorous impurity removal .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- 1H NMR Analysis: Aromatic protons in the dibenzo[b,f]thiepin scaffold appear as multiplets (δ 6.8–7.5 ppm), while piperazine methyl groups resonate as singlets (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 387 for C₂₄H₂₆N₂S) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry of the 10,11-dihydrodibenzo[b,f]thiepin core and piperazine conformation .

Advanced Research Questions

Q. How can computational models guide receptor selectivity optimization?

Methodological Answer: The Liljefors-Bøgesø pharmacophore model predicts α₁-adrenoceptor antagonism by analyzing:

- Hydrophobic Interactions: The dibenzo[b,f]thiepin scaffold occupies a hydrophobic pocket.

- H-Bonding: The piperazine nitrogen forms salt bridges with Asp116 in α₁-adrenoceptors .

- Substituent Effects: 8-Position modifications (e.g., aryl/amide groups) enhance selectivity over D₂ dopamine receptors. For example, (S)-N-isobutyramide derivatives achieve >440-fold selectivity for α₁-adrenoceptors vs. 5-HT₂C receptors .

Q. What strategies resolve contradictory binding affinity data across receptor subtypes?

Methodological Answer:

- Radioligand Displacement Assays: Use [³H]prazosin for α₁ subtypes (α₁A, α₁B, α₁D) and [³H]spiperone for D₂ receptors. Normalize data to account for nonspecific binding .

- Molecular Dynamics (MD) Simulations: Identify conformational changes in receptor loops (e.g., TM5 helix) that explain subtype-specific affinity differences .

- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., membrane preparation methods) .

Q. How are metabolic stability and pharmacokinetics evaluated in preclinical studies?

Methodological Answer:

- Microsomal Stability Assays: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .

- CYP Inhibition Screening: Test against CYP3A4, 2D6, and 2C19 isoforms using fluorescent probes. IC₅₀ >10 μM suggests low interaction risk .

- Plasma Protein Binding (PPB): Equilibrium dialysis reveals >95% binding, necessitating dose adjustments for free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.